molecular formula C24H21NO4 B8070983 Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-

Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-

Cat. No.: B8070983
M. Wt: 387.4 g/mol
InChI Key: WJYGHFHYZDDVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- is a complex organic compound with the molecular formula C23H21NO4. It is characterized by the presence of a benzene ring, an acetic acid group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- typically involves the following steps:

    Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Acylation: The protected amino compound is then acylated with benzeneacetic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the Fmoc protection and acylation reactions.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using piperidine, revealing the free amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzene ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Deprotected Amino Compound: Formed after removal of the Fmoc group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

    Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions, respectively.

Scientific Research Applications

Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- has several scientific research applications:

    Peptide Synthesis: Used as a protecting group for amino acids in solid-phase peptide synthesis.

    Medicinal Chemistry: Utilized in the development of peptide-based drugs.

    Bioconjugation: Employed in the conjugation of peptides to other biomolecules.

    Material Science: Used in the synthesis of peptide-based materials for various applications.

Mechanism of Action

The mechanism of action of Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- primarily involves its role as a protecting group. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Fmoc group can be removed to reveal the free amino group, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-difluoro-, (αR)-: Similar structure but with additional fluorine atoms.

    Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dichloro-, (αR)-: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- is unique due to its specific structure that allows for effective protection of amino groups during peptide synthesis. The presence of the Fmoc group makes it particularly useful in solid-phase peptide synthesis, providing stability and ease of removal when necessary.

Properties

IUPAC Name

2-[2-(aminomethyl)phenyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c25-13-15-7-1-2-8-16(15)22(23(26)27)24(28)29-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYGHFHYZDDVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718785
Record name 2-[2-(Aminomethyl)phenyl]-3-[(9H-fluoren-9-yl)methoxy]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882847-15-6
Record name 2-[2-(Aminomethyl)phenyl]-3-[(9H-fluoren-9-yl)methoxy]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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